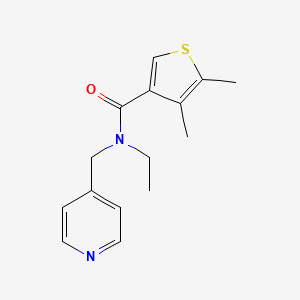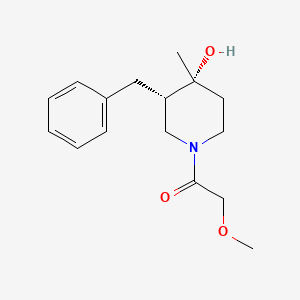
1-(4-fluorobenzyl)-5-(4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorobenzyl)-5-(4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-(4-fluorobenzyl)-5-(4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, studies have suggested that this compound may exert its anticancer effects by inducing apoptosis in cancer cells through the activation of caspase enzymes. Additionally, this compound may inhibit the aggregation of amyloid-beta peptides by binding to their hydrophobic regions.
Biochemical and physiological effects:
Studies have demonstrated that this compound has low toxicity and is well-tolerated in vivo. This compound has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(4-fluorobenzyl)-5-(4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments include its high yield synthesis method, low toxicity, and potential therapeutic applications in various fields. However, limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
For the study of 1-(4-fluorobenzyl)-5-(4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione include further investigations into its potential therapeutic applications in various diseases, such as cancer and Alzheimer's disease. Additionally, studies could focus on the synthesis of derivatives of this compound to improve its efficacy and reduce potential side effects. Furthermore, this compound could be studied for its potential applications in materials science and nanotechnology, such as in the development of new materials and drug delivery systems.
Méthodes De Synthèse
The synthesis of 1-(4-fluorobenzyl)-5-(4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the condensation of 4-fluorobenzaldehyde and 4-hydroxybenzaldehyde with barbituric acid in the presence of a catalyst. This method has been reported to produce a high yield of the desired compound.
Applications De Recherche Scientifique
1-(4-fluorobenzyl)-5-(4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, this compound has shown potential as a therapeutic agent for Alzheimer's disease, with studies demonstrating its ability to inhibit the aggregation of amyloid-beta peptides.
Propriétés
IUPAC Name |
(5Z)-1-[(4-fluorophenyl)methyl]-5-[(4-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O4/c19-13-5-1-12(2-6-13)10-21-17(24)15(16(23)20-18(21)25)9-11-3-7-14(22)8-4-11/h1-9,22H,10H2,(H,20,23,25)/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEQMXXBAUHIOR-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CC3=CC=C(C=C3)O)C(=O)NC2=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CN2C(=O)/C(=C\C3=CC=C(C=C3)O)/C(=O)NC2=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(dimethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5412871.png)

![N,3-dimethyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-furamide](/img/structure/B5412877.png)
![4-fluoro-2-[3-(2-thienyl)acryloyl]phenyl 4-bromobenzoate](/img/structure/B5412884.png)



![4-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5412916.png)
![1-ethyl-3,5-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B5412927.png)
![2-(2-methoxyphenyl)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5412928.png)

![ethyl 2-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5412949.png)
![2'-[(dimethylamino)methyl]-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5412954.png)
![5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5412960.png)